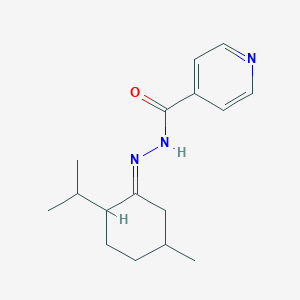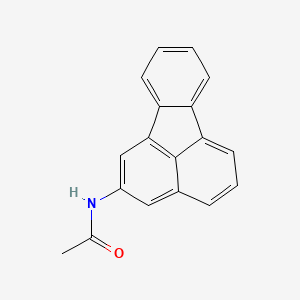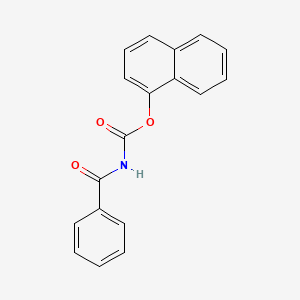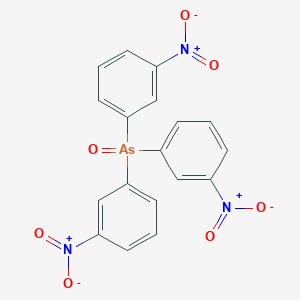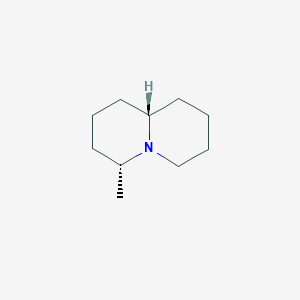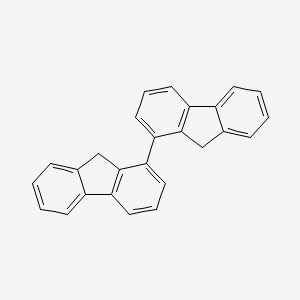
9H,9'H-1,1'-Bifluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-1,1’-Bifluorene typically involves the coupling of fluorene units. One common method is the Ullmann coupling reaction, where two fluorene molecules are coupled using copper as a catalyst under high temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a more efficient and selective route .
Industrial Production Methods: Industrial production of 9H,9’H-1,1’-Bifluorene often employs large-scale coupling reactions with optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors has improved the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 9H,9’H-1,1’-Bifluorene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, chromium trioxide, and molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated bifluorene derivatives.
Aplicaciones Científicas De Investigación
9H,9’H-1,1’-Bifluorene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H,9’H-1,1’-Bifluorene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes facilitated by catalysts, leading to the formation of oxidized products . In biological systems, its fluorescence properties enable it to act as a probe, interacting with specific biomolecules and providing valuable information about cellular processes .
Comparación Con Compuestos Similares
Fluorene: A single fluorene unit, less complex than 9H,9’H-1,1’-Bifluorene.
9,9’-Dimethyl-9,9’-Bifluorene: A derivative with methyl groups at the 9-positions, offering different electronic properties.
9,9’-Bis(4-hydroxyphenyl)fluorene: A compound with hydroxyl groups, used in the production of high-performance polymers.
Uniqueness: 9H,9’H-1,1’-Bifluorene stands out due to its unique structure, which imparts distinct electronic and photophysical properties. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
12694-25-6 |
|---|---|
Fórmula molecular |
C26H18 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-1-yl)-9H-fluorene |
InChI |
InChI=1S/C26H18/c1-3-9-19-17(7-1)15-25-21(19)11-5-13-23(25)24-14-6-12-22-20-10-4-2-8-18(20)16-26(22)24/h1-14H,15-16H2 |
Clave InChI |
PVBKQYOOKXZUNU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC5=C4CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


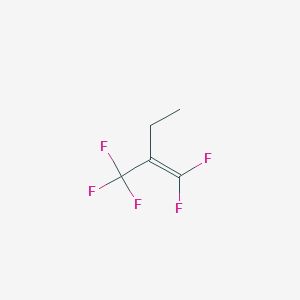
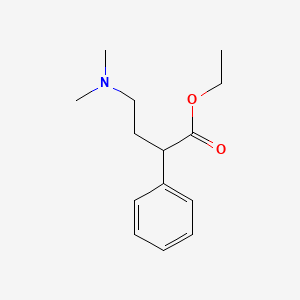
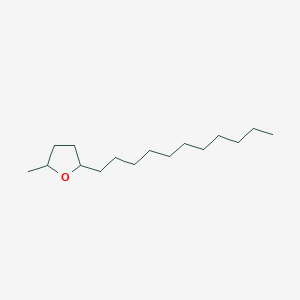
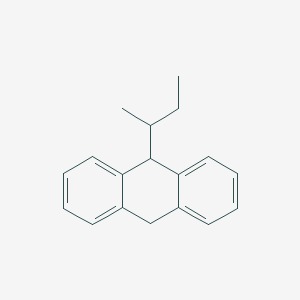
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

